Phenanthrene--water (1/2)
CAS No.: 919080-10-7
Cat. No.: VC18990328
Molecular Formula: C14H14O2
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919080-10-7 |
|---|---|
| Molecular Formula | C14H14O2 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | phenanthrene;dihydrate |
| Standard InChI | InChI=1S/C14H10.2H2O/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;;/h1-10H;2*1H2 |
| Standard InChI Key | WSTQGCPEQHYNPQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=CC=CC=C32.O.O |
Introduction
Structural and Electronic Properties of Phenanthrene
Phenanthrene (C₁₄H₁₀) is a planar PAH comprising three fused benzene rings. Its extended π-electron system facilitates interactions with water through non-covalent forces. The compound’s physical properties, as detailed in regulatory datasets , include a molecular weight of 178.24 g/mol, a melting point of 99.24°C, and a solubility of 1,150 μg/L in water at 25°C. The low solubility arises from its hydrophobic aromatic structure, while its vapor pressure (1.21 × 10⁻⁴ mmHg) and Henry’s law constant (4.23 × 10⁻⁵ atm·m³/mol) reflect limited volatilization in aqueous systems .
Hydrogen-Bonding Interactions
Phenanthrene acts as a hydrogen-bond acceptor via its electron-rich π-cloud. High-resolution rotational spectroscopy of the phenanthrene–H₂O complex reveals that water forms weak O–H···π bonds with the aromatic surface, characterized by bond distances of 2.4–2.6 Å . These interactions are significantly weaker than conventional O–H···O hydrogen bonds (1.8–2.0 Å) but sufficient to stabilize the complex at cryogenic temperatures.
Table 1: Key Physicochemical Properties of Phenanthrene
| Property | Value |
|---|---|
| Molecular Weight (g/mol) | 178.24 |
| Melting Point (°C) | 99.24 |
| Solubility in Water (μg/L) | 1,150 |
| Log Kow | 4.46 |
| Vapor Pressure (mmHg) | 1.21 × 10⁻⁴ |
Quantum Tunneling Dynamics of Water on Phenanthrene Surfaces
The motion of water molecules on phenanthrene surfaces exhibits quantum mechanical effects, as demonstrated by chirped-pulse Fourier transform microwave spectroscopy . A single water molecule adsorbed on phenanthrene undergoes a concerted tunneling motion involving:
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Internal Rotation: Water rotates around its C₂ symmetry axis with a barrier of ~2 kJ/mol.
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Translation: Water migrates between equivalent peripheral rings of phenanthrene via a saddle-point pathway.
Isotopic substitution experiments (H₂¹⁸O, D₂O, HDO) reveal that tunneling splitting decreases by 30% in D₂O compared to H₂O, highlighting the mass dependence of quantum effects . The splitting patterns in rotational spectra (e.g., doublets with 1:1 or 2.2:1 intensity ratios) provide direct evidence of these dynamics.
Computational Modeling of Tunneling Pathways
Density functional theory (PBEh-3c) and nudged elastic band calculations identify eight low-energy isomers of the phenanthrene–H₂O complex . The most stable configuration places water above the central ring, stabilized by two O–H···π interactions. The energy barrier for water translation between equivalent sites is <5 kJ/mol, enabling rapid interconversion even at 10 K .
Environmental Detection and Monitoring of Phenanthrene
Electrochemical immunosensors utilizing carboxylated multi-walled carbon nanotubes (MWCNTs) and chitosan oligosaccharide achieve phenanthrene detection limits of 0.30 ng/mL in seawater . The sensor operates via antibody-antigen recognition, with differential pulse voltammetry (DPV) showing linear response from 0.5 to 80 ng/mL . Field tests demonstrate 96.1–101.5% recovery rates, validating the method for real-time marine monitoring .
Regulatory Guidelines for Phenanthrene in Water
Michigan’s Rule 57 sets a chronic aquatic life criterion of 1.7 μg/L for phenanthrene, based on its toxicity to Daphnia magna (EC₅₀ = 5.7 μg/L) . Human health thresholds for drinking water are similarly stringent (1.7 μg/L), reflecting phenanthrene’s classification as a potential mutagen .
Comparative Analysis with Related Systems
Phenanthrene vs. Graphene–Water Interactions
While phenanthrene–water interactions involve localized O–H···π bonds, graphene exhibits delocalized π-electron interactions that enhance water mobility. Molecular dynamics simulations suggest water diffusivity on graphene is 2–3 times higher than on phenanthrene due to reduced energy barriers .
Metal–Organic Frameworks with Water Clusters
The crystal structure of [CuCl(phen)(H₂NCH₂COO)]∙4H₂O contains a [(H₂O)₁₄]ₙ cluster arranged in a phenanthroline-like polymer . Unlike phenanthrene–water systems, these clusters feature strong O–H∙∙∙Cl hydrogen bonds (2.1–2.3 Å) and exhibit proton conductivity >10⁻³ S/cm at 298 K .
Implications for Atmospheric and Separation Sciences
The quantum tunneling dynamics observed in phenanthrene–water complexes have parallels in atmospheric ice nucleation and water transport through carbon nanotubes . In confined geometries, tunneling reduces activation energies for proton transfer, potentially explaining anomalous water permeation rates in graphene oxide membranes.
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